3-Aminopropanenitrile hemifumarato

Descripción general

Descripción

3-Aminopropanenitrile hemifumarate is a chemical compound with the molecular formula C7H10N2O4. It is a salt formed from 3-aminopropionitrile and fumaric acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

3-Aminopropanenitrile hemifumarate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

Mecanismo De Acción

Target of Action

3-Aminopropanenitrile hemifumarate, also known as β-aminopropionitrile (BAPN), primarily targets the enzyme lysyl oxidase . Lysyl oxidase plays a crucial role in the cross-linking of collagen, a structural protein that provides strength and stability to various tissues in the body .

Mode of Action

BAPN acts as an irreversible inhibitor of lysyl oxidase . By binding to this enzyme, BAPN prevents the formation of cross-links between collagen molecules . This inhibition disrupts the normal structure and function of collagen-rich tissues.

Biochemical Pathways

The inhibition of lysyl oxidase by BAPN affects the collagen biosynthesis pathway . Under normal conditions, lysyl oxidase catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen, leading to the formation of aldehyde groups. These groups can then react with each other or with other lysine or hydroxylysine residues to form cross-links, stabilizing the collagen structure. BAPN’s inhibition of lysyl oxidase disrupts this process, preventing the formation of these cross-links .

Result of Action

The inhibition of collagen cross-linking by BAPN can lead to a variety of effects at the molecular and cellular levels. These include changes in the mechanical properties of collagen-rich tissues, such as reduced tensile strength . At the cellular level, these changes can affect cell adhesion, migration, and other processes that depend on the physical properties of the extracellular matrix.

Análisis Bioquímico

Biochemical Properties

3-Aminopropanenitrile hemifumarate functions as an irreversible inhibitor of lysyl oxidase (LOX), an enzyme involved in collagen cross-linking . It targets the active site of LOX or LOXL isoenzymes .

Cellular Effects

The inhibition of LOX by 3-Aminopropanenitrile hemifumarate can affect various cellular processes. For instance, it can inhibit collagen cross-linking during microtissue formation and culture . It can also affect cell migration and invasion .

Molecular Mechanism

At the molecular level, 3-Aminopropanenitrile hemifumarate exerts its effects by binding to the active site of LOX or LOXL isoenzymes, thereby inhibiting their activity . This inhibition can lead to changes in collagen cross-linking, which can affect various cellular and molecular processes .

Temporal Effects in Laboratory Settings

The effects of 3-Aminopropanenitrile hemifumarate can change over time in laboratory settings. For example, its inhibition of LOX can lead to changes in collagen cross-linking over time

Metabolic Pathways

3-Aminopropanenitrile hemifumarate is involved in the metabolic pathway of lysyl oxidase (LOX), an enzyme involved in collagen cross-linking

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopropanenitrile hemifumarate typically involves the reaction of 3-aminopropionitrile with fumaric acid. The reaction is carried out in an aqueous medium, and the product is obtained as a crystalline solid. The reaction conditions can be adjusted based on the desired yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of 3-Aminopropanenitrile hemifumarate involves large-scale reactions using similar principles as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminopropanenitrile hemifumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Comparación Con Compuestos Similares

3-Aminopropionitrile: A related compound with similar chemical properties.

β-Alaninenitrile: Another compound with a similar structure and reactivity.

2-Cyanoethylamine: Shares some chemical characteristics with 3-Aminopropanenitrile hemifumarate.

Uniqueness: 3-Aminopropanenitrile hemifumarate is unique due to its specific combination of 3-aminopropionitrile and fumaric acid, which imparts distinct chemical and biological properties. Its ability to inhibit lysyl oxidase and its applications in various fields make it a valuable compound for research and industrial purposes .

Actividad Biológica

3-Aminopropanenitrile hemifumarate, also known as bis(3-aminopropiononitrile) fumarate, is a compound with diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C10H16N4O4

- Molecular Weight : 244.26 g/mol

- CAS Number : 5462653

Biological Activities

3-Aminopropanenitrile hemifumarate exhibits a range of biological activities, including:

- Antineoplastic Activity : It has been identified as an antineoplastic agent, suggesting potential use in cancer therapies .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which may be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Collagen Cross-linking Inhibition : This property indicates its potential in fibrotic diseases where excessive collagen deposition occurs .

- Neuronal Signaling Modulation : The compound interacts with various signaling pathways, including those related to neuronal function, apoptosis, and autophagy .

The mechanisms through which 3-aminopropanenitrile hemifumarate exerts its effects are multifaceted:

- Cell Cycle Regulation : It influences cell cycle progression and DNA damage response pathways, which are crucial for cancer cell proliferation control .

- Cytokine Modulation : The compound affects the release of pro-inflammatory cytokines, thereby altering immune responses .

- Protein Interaction : It interacts with various receptors and enzymes involved in cellular signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR pathways .

Case Studies

- Study on Asthma and COPD

- Cancer Research

Toxicity and Safety Profile

The compound's toxicity profile has been evaluated in animal studies:

- LD50 Values :

- Intraperitoneal (mouse): 5362 mg/kg

- Oral (hamster): 5000 mg/kg

These values indicate a relatively low acute toxicity; however, prolonged exposure may lead to respiratory issues such as reactive airways dysfunction syndrome (RADS) due to its irritant properties .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Antineoplastic | Induces apoptosis | Cancer therapy |

| Anti-inflammatory | Modulates cytokine release | Asthma, COPD |

| Collagen cross-linking inhibition | Affects ECM remodeling | Fibrotic diseases |

| Neuronal signaling modulation | Interacts with neuronal receptors | Neurological disorders |

Propiedades

IUPAC Name |

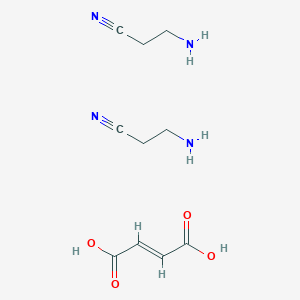

3-aminopropanenitrile;but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2C3H6N2/c5-3(6)1-2-4(7)8;2*4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);2*1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMXYZMHOZAPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C#N.C(CN)C#N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045751 | |

| Record name | 3-Aminopropionitrile fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2079-89-2 | |

| Record name | 3-Aminopropionitrile fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BAPN fumarate interact with its target and what are the downstream effects?

A1: BAPN fumarate acts as a lysyl oxidase (LOX) inhibitor. [] LOX is a copper-dependent enzyme essential for the crosslinking of collagen and elastin, crucial structural proteins in connective tissues. [, ] By inhibiting LOX, BAPN fumarate disrupts the formation of these crosslinks, leading to altered collagen morphology, including increased D-spacing, and weakened connective tissues. [] This can manifest as skeletal deformities (osteolathyrism), aortic aneurysms, and other connective tissue abnormalities. [, , , , ]

Q2: What is the structural characterization of BAPN fumarate?

A2: While the provided abstracts don't delve into detailed spectroscopic data, BAPN fumarate (Bis(3-aminopropiononitrile) fumarate) is a salt formed by the combination of two molecules of the base β-aminopropionitrile (BAPN) with one molecule of fumaric acid. This information allows us to deduce its basic structural characteristics.

Q3: How does BAPN fumarate affect collagen synthesis and structure?

A3: BAPN fumarate doesn't directly affect collagen synthesis but disrupts its structural integrity. [] Studies show no change in gene expression of type I collagen or LOX in the presence of BAPN fumarate. [] Instead, it primarily acts by inhibiting LOX, the enzyme responsible for crosslinking collagen fibers. This inhibition leads to the accumulation of immature collagen crosslinks and a decrease in mature crosslinks, affecting the tensile strength and structural integrity of collagen fibers. []

Q4: What are the toxicological effects of BAPN fumarate in different species?

A4: BAPN fumarate exhibits varying degrees of toxicity across different species. In chicks and turkeys, it causes skeletal deformities, aortic aneurysms, and other lathyrogenic effects. [, , ] While rats also develop aortic aneurysms, they seem less susceptible to skeletal deformities and exhibit male priapism as a unique symptom. [, , ] Interestingly, hamsters show relative resistance to BAPN fumarate, developing only mild skeletal lesions and aortic damage compared to rats. [] This highlights species-specific differences in BAPN fumarate toxicity and metabolism.

Q5: How is BAPN fumarate metabolized in the body?

A5: Research suggests that BAPN fumarate metabolism might be linked to its toxicity. Studies in rats indicate that the compound can be metabolized into cyanoacetic acid (CAA). [] Interestingly, rats displaying less severe skeletal deformities excreted higher levels of CAA, suggesting a potential detoxification pathway. [] Further research is needed to fully elucidate the metabolic pathways of BAPN fumarate in different species and its connection to observed toxicities.

Q6: Can other nitriles induce lathyrogenic effects similar to BAPN fumarate?

A6: Yes, other organic nitriles have been shown to induce lathyrogenic effects. Studies demonstrate that compounds like 2,2′-iminodipropionitrile (IDPN), ethylene cyanohydrin, succinonitrile, 5-aminovaleronitrile, and n-valeronitrile can lead to the excretion of CAA in rat urine, indicating their potential for lathyrogenic activity. [] 2-Cyanopropylamine (CPA), a methyl analog of BAPN, also induces dissecting aortic aneurysms and skeletal deformities in chicks, turkeys, and rats. [] These findings suggest that the lathyrogenic properties might be attributed to a specific chemical moiety or a shared metabolic pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.